

# InChIKey for 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

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## Compound of Interest

**Compound Name:** 2,3-Dihydro-1,4-benzodioxine-6-carboxamide

**Cat. No.:** B1593929

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An In-Depth Technical Guide to **2,3-Dihydro-1,4-benzodioxine-6-carboxamide**

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2,3-Dihydro-1,4-benzodioxine-6-carboxamide**, a key molecular scaffold in contemporary medicinal chemistry. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and applications.

## Section 1: Core Molecular Identification and Physicochemical Properties

**2,3-Dihydro-1,4-benzodioxine-6-carboxamide** is a heterocyclic organic compound featuring a benzodioxane core functionalized with a carboxamide group. This structure serves as a valuable building block in the synthesis of pharmacologically active agents. The International Chemical Identifier Key (InChIKey), a unique, non-proprietary identifier, is HZHZDULNPYDZAQ-UHFFFAOYSA-N<sup>[1]</sup>.

The fundamental properties of this compound are summarized below. These identifiers are critical for unambiguous documentation in research logs, patent applications, and regulatory submissions.

Property	Value	Source
IUPAC Name	2,3-dihydro-1,4-benzodioxine-6-carboxamide	PubChem
InChIKey	HZHZDULNPYDZAQ-UHFFFAOYSA-N	Sigma-Aldrich[1]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>3</sub>	Sigma-Aldrich[1]
Molecular Weight	179.17 g/mol	Sigma-Aldrich[1]
CAS Number	299169-62-3	CymitQuimica[2]
Physical Form	Solid	Sigma-Aldrich[1]
SMILES	O=C(N)C1=CC(OCCO2)=C2C =C1	Sigma-Aldrich[1]

## Section 2: Scientific Context and Rationale for Investigation

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that can interact with specific biological targets.

Derivatives of the 1,4-benzodioxane core have demonstrated a wide array of pharmacological activities, including:

- **Anticancer Activity:** The scaffold is a core component of potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA repair that is a validated target in oncology.[4]
- **Anti-inflammatory Effects:** Certain analogs bearing substituents at the 6-position have shown notable anti-inflammatory properties.[3]
- **Enzyme Inhibition:** The structural framework has been successfully utilized to develop inhibitors for enzymes such as  $\alpha$ -glucosidase and acetylcholinesterase, relevant in the

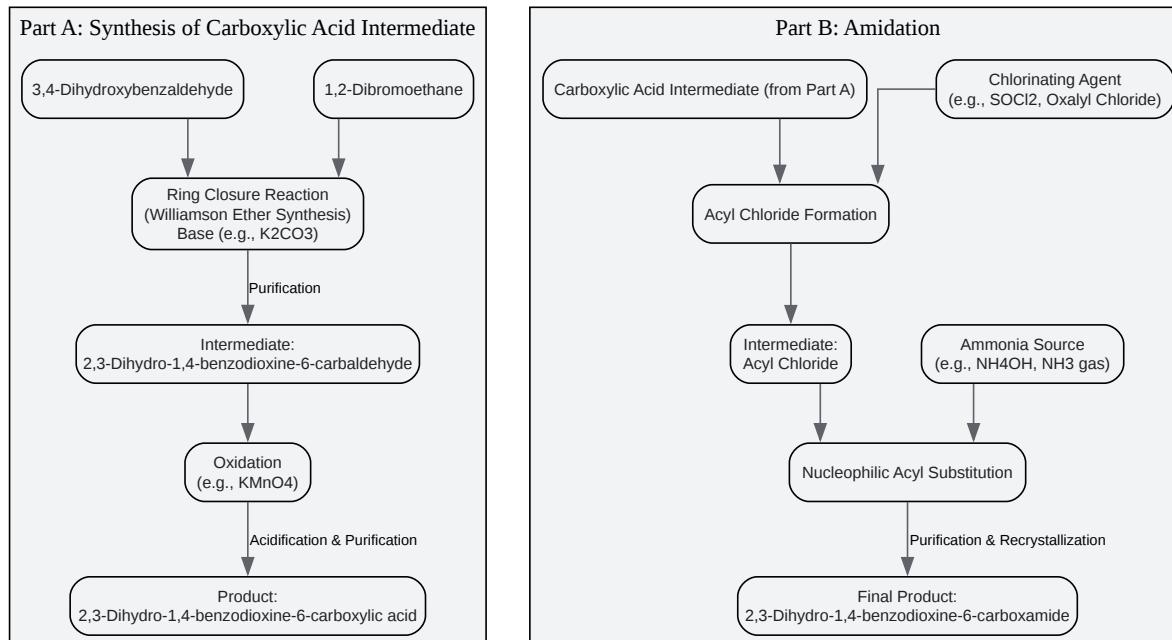
treatment of diabetes and Alzheimer's disease, respectively.[\[5\]](#)[\[6\]](#)

The 6-carboxamide functional group, in particular, serves as a versatile chemical handle. It can act as a hydrogen bond donor and acceptor, facilitating molecular recognition at a target protein's binding site. Furthermore, it provides a reactive site for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

## Section 3: Validated Synthesis and Purification Protocol

The synthesis of **2,3-dihydro-1,4-benzodioxine-6-carboxamide** is typically achieved via a multi-step sequence starting from commercially available precursors. The following protocol outlines a reliable and scalable pathway, beginning with the synthesis of the key intermediate, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

### Synthesis Workflow Diagram



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Caption: A two-part workflow for synthesizing the target compound.

## Part A: Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid

This part of the protocol is adapted from established methods for forming the benzodioxane ring system followed by oxidation.[7]

Step-by-Step Methodology:

- Ring Closure Reaction:

- To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF), add a mild base such as potassium carbonate ( $K_2CO_3$ , 2.2 equivalents).
- Causality: The base deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide intermediate.
- Add 1,2-dibromoethane (1.1 equivalents) dropwise to the stirring mixture.
- Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate confirms the reaction's progress.
- Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.

• Oxidation to Carboxylic Acid:

- Dissolve the crude aldehyde intermediate from the previous step in an aqueous solution.
- Slowly add a solution of potassium permanganate ( $KMnO_4$ ) at an elevated temperature (e.g., 70-80°C).<sup>[7]</sup>
- Causality:  $KMnO_4$  is a strong oxidizing agent that efficiently converts the aldehyde to a carboxylate salt.
- Maintain the reaction at reflux for 2-3 hours. The characteristic purple color of permanganate will dissipate as it is consumed.
- Cool the reaction mixture and filter to remove the manganese dioxide ( $MnO_2$ ) byproduct.
- Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will precipitate the desired carboxylic acid.

- Self-Validation: The formation of a white precipitate upon acidification confirms the successful synthesis of the water-insoluble carboxylic acid.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain pure 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

## Part B: Amidation to Form the Final Product

- Acyl Chloride Formation:

- Suspend the carboxylic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane) containing a catalytic amount of DMF.
- Add thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride (1.5 equivalents) dropwise at  $0^\circ\text{C}$ .
- Causality: The chlorinating agent converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack. The evolution of gas ( $\text{SO}_2$  or  $\text{CO}/\text{CO}_2$ ) drives the reaction to completion.
- Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride.

- Reaction with Ammonia:

- Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).
- Cool the solution to  $0^\circ\text{C}$  and bubble anhydrous ammonia gas through it, or add a concentrated aqueous solution of ammonium hydroxide ( $\text{NH}_4\text{OH}$ ) dropwise.
- Causality: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
- Stir the reaction for 1-2 hours, allowing it to warm to room temperature.
- Self-Validation: Formation of a precipitate (ammonium chloride byproduct and/or the product) indicates the reaction is proceeding.

- Quench the reaction with water and extract with ethyl acetate. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
- Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2,3-Dihydro-1,4-benzodioxine-6-carboxamide**.

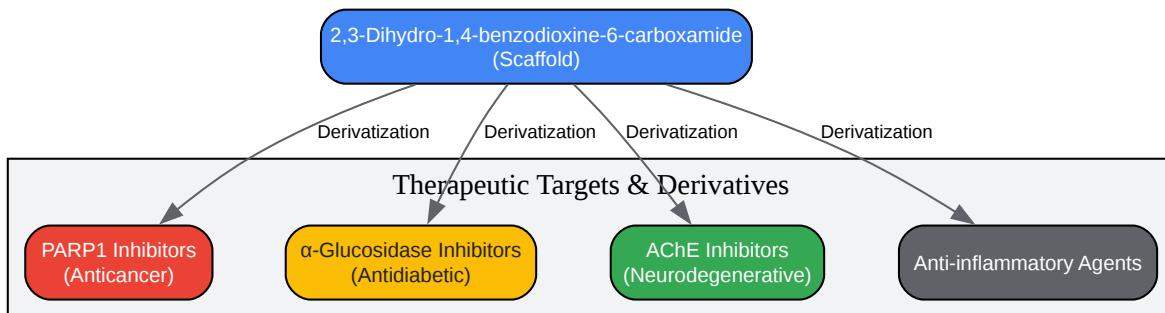
## Section 4: Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons on the benzene ring, as well as a singlet for the four protons of the ethylenedioxy bridge ( $\text{O}-\text{CH}_2-\text{CH}_2-\text{O}$ ). Broad singlets corresponding to the  $-\text{NH}_2$  protons of the amide group will also be present.
- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the dioxine ring.
- FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands will confirm the presence of functional groups. Expect to see N-H stretching bands for the amide (around  $3100\text{-}3500\text{ cm}^{-1}$ ), a strong C=O stretching band for the amide carbonyl (around  $1650\text{-}1680\text{ cm}^{-1}$ ), and C-O stretching bands for the ether linkages.<sup>[3]</sup>
- MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the expected value for  $\text{C}_9\text{H}_9\text{NO}_3$ .<sup>[3]</sup>

## Section 5: Applications in Drug Discovery

The **2,3-Dihydro-1,4-benzodioxine-6-carboxamide** scaffold is a launchpad for creating more complex molecules with therapeutic potential. Its utility lies in its role as a key intermediate that can be systematically modified.



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Caption: Relationship between the core scaffold and potential therapeutic applications.

- Lead Optimization for PARP1 Inhibitors: The carboxamide group is a critical pharmacophore for binding to the nicotinamide subsite of the PARP1 active site. Starting with the 5-carboxamide isomer, researchers identified potent inhibitors.[4] The 6-carboxamide isomer serves as an alternative vector for exploring new binding interactions and improving pharmacokinetic properties.
- Synthesis of Sulfonamide Derivatives: The amine precursor to the carboxamide, 1,4-benzodioxan-6-ylamine, is a starting point for synthesizing sulfonamides with potential as  $\alpha$ -glucosidase and acetylcholinesterase inhibitors.[5][6] The carboxamide itself can be hydrolyzed back to the carboxylic acid and then converted to other functional groups to explore diverse chemical space.

## Section 6: Safety, Handling, and Storage

As a laboratory chemical, **2,3-Dihydro-1,4-benzodioxine-6-carboxamide** and its precursors require careful handling. While a specific Safety Data Sheet (SDS) may not be universally available, data from related compounds provide a strong basis for safe practices.

- Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8][9]
- Handling: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after

handling.[8]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.
- First Aid:
  - Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[8][9]
  - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[8][9]
  - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8][9]
  - Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[8]

This guide provides a foundational understanding of **2,3-Dihydro-1,4-benzodioxine-6-carboxamide**, grounded in established chemical principles and supported by scientific literature, to empower researchers in their drug discovery and development endeavors.

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